N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O3S/c1-32-20-7-4-15(24)10-19(20)26-21(30)13-33-23-27-18-8-9-29(12-17(18)22(31)28-23)11-14-2-5-16(25)6-3-14/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMPVIWSKEFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Molecular Structure
- Molecular Formula : C20H16ClFN6O2S
- Molecular Weight : 458.9 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound exhibits potential biological activity through various mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : The compound could act as an agonist or antagonist for various receptors.
- Cellular Pathway Interference : It might interfere with cellular signaling pathways, leading to altered cellular responses.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown its effects against a variety of cancer cell lines. For example:
- NCI DTP Protocol Screening : The compound was tested against approximately sixty cancer cell lines representing different types of cancer (e.g., leukemia, melanoma, lung cancer). Results indicated a low level of anticancer activity with tumor growth ranging from 92.48% to 126.61% at a concentration of 10 µM .
Antioxidant Activity
The compound's antioxidant capabilities have been evaluated using the DPPH radical scavenging method. Preliminary findings suggest that it may exhibit significant antioxidant activity comparable to known antioxidants like ascorbic acid .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step may involve reactions with thiol compounds.
- Acetamide Formation : The final product is formed by acylation reactions.
Case Studies and Research Findings
- Anticancer Screening : A study assessed the anticancer efficacy of the compound against various cancer types and found it exhibited low activity levels but warranted further investigation .
- Antioxidant Studies : Research on structurally similar compounds revealed that modifications could enhance antioxidant properties significantly .
- Inflammatory Response Models : Related compounds have shown promise in reducing inflammation in animal models, indicating potential therapeutic applications for this compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step reactions that include:
- Formation of the pyrimidine core : This step involves the condensation of appropriate precursors to construct the pyrimidine ring.
- Introduction of functional groups : Subsequent reactions introduce the chloro and methoxy groups on the phenyl ring.
- Sulfanyl linkage formation : The sulfanyl moiety is integrated into the structure to enhance biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- In vitro studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action may involve interference with specific signaling pathways related to cell growth and apoptosis.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. By inhibiting this enzyme, the compound may reduce inflammation and associated pain.
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of similar compounds have shown efficacy against a range of bacterial strains. This suggests potential for this compound in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that modifications similar to those found in this compound resulted in compounds with enhanced cytotoxicity against breast cancer cells. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
Case Study 2: Anti-inflammatory Mechanism
In a molecular docking study focusing on 5-lipoxygenase inhibitors, researchers identified that compounds structurally related to this compound exhibited strong binding affinities. This suggests potential for further development as anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step organic reactions, including cyclization, sulfanyl group introduction, and amide coupling. For example, Gewald reactions (using ethyl 2-cyanoacetate and elemental sulfur) are effective for constructing thieno-pyrimidine cores, followed by substitution reactions to introduce sulfanylacetamide moieties .
- Optimization : Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Catalysts : Bases like triethylamine or K2CO3 facilitate nucleophilic substitutions .
- Temperature control : Maintain 0–60°C to prevent decomposition of thermally sensitive intermediates .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions, aromaticity, and stereochemistry. For example, sulfanyl protons resonate at δ 3.5–4.5 ppm, while pyrimidine carbons appear at δ 150–160 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns (UV detection at 254 nm) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 528.12) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths, angles, and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize folded conformations in pyrimidine derivatives .
- Case Study : In analogous compounds, dihedral angles between pyrimidine and phenyl rings range from 42° to 67°, affecting π-π stacking and bioactivity .
Q. What strategies mitigate competing side reactions during sulfanylacetamide coupling?
- Competing Reactions : Oxidation of sulfanyl groups or undesired nucleophilic attacks on pyrimidine cores.
- Solutions :
- Protecting groups : Use tert-butyl thiols to prevent oxidation during coupling .
- Stepwise synthesis : Isolate intermediates (e.g., thiolate salts) before acetamide coupling .
- Monitoring : Real-time FT-IR tracks S–H stretching (2550–2600 cm<sup>−1</sup>) to confirm thiol deprotection .
Q. How does the fluorobenzyl substituent influence biological activity?
- Hypothesis : The 4-fluorobenzyl group enhances lipophilicity (logP ~3.2) and target binding via halogen bonding.
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs with Cl, Br, or CF3 substituents.
- In vitro assays : Test inhibition of kinases (IC50) or antiproliferative activity (e.g., MTT assay on cancer cell lines) .
- Data Interpretation : Compare IC50 values to correlate substituent electronegativity with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
